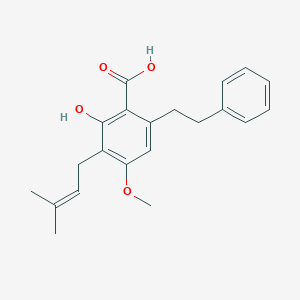

2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid

Vue d'ensemble

Description

Amorfrutin A : est un composé naturel appartenant à la famille des amorfrutines, connue pour ses diverses propriétés médicinales. Il s'agit d'un méroterpène hybride polykétide-terpénoïde, initialement isolé de l'indigotier sauvage (Amorpha fruticosa) et ensuite des herbes vivaces Glycyrrhiza acanthocarpa et Glycyrrhiza foetida . Amorfrutin A présente un noyau d'acide salicylique substitué en positions C3, C4 et C6 par un groupe prényle, un méthoxy et un groupe 2-phényléthyle, respectivement .

Méthodes De Préparation

La synthèse d'Amorfrutin A implique plusieurs étapes, la transformation clé étant le réarrangement de Claisen d'un dérivé de mono-O-(1,1-diméthylallyl)résorcinol pour installer le substituant C3-prényle . La voie de synthèse commence par le 3,5-diméthoxybenzaldéhyde disponible dans le commerce et se poursuit en neuf étapes pour atteindre un rendement global de 38 % . Les méthodes de production industrielle impliquent l'extraction du composé à partir du fruit d'Amorpha fruticosa, qui a été optimisée pour résoudre des problèmes tels que les processus complexes, les longues périodes, les faibles rendements et les nombreux sous-produits .

Analyse Des Réactions Chimiques

Amorfrutin A subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Des réactions de substitution peuvent se produire sur le cycle aromatique ou les chaînes latérales. Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium et les réducteurs comme le borohydrure de sodium.

Applications de la recherche scientifique

Amorfrutin A a plusieurs applications de recherche scientifique :

Chimie : Il est étudié pour sa structure chimique et sa réactivité uniques.

Médecine : Amorfrutin A présente des propriétés anti-inflammatoires, antimicrobiennes et antidiabétiques.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et nutraceutiques.

Mécanisme d'action

Amorfrutin A exerce ses effets principalement par la modulation du PPARγ. Il inhibe l'activation du facteur nucléaire kappa B (NF-κB) en supprimant la dégradation induite par le facteur de nécrose tumorale alpha (TNF-α) de l'inhibiteur de kappa B alpha (IκBα), la translocation nucléaire de p65 et l'activité de liaison à l'ADN du NF-κB . Cela conduit à des effets anti-inflammatoires et antidiabétiques.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that Amorfrutin A exhibits selective cytotoxicity against various tumor cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

Amorfrutin A has demonstrated anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. This makes it a potential therapeutic agent for inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Antioxidant Properties

The compound shows significant antioxidant activity, which can help in protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with aging and various diseases, including neurodegenerative disorders .

Plant Growth Promotion

Amorfrutin A has been studied for its role in promoting plant growth and development. It acts as a biostimulant, enhancing nutrient uptake and improving resistance to abiotic stresses such as drought and salinity .

Pest Resistance

The compound has also exhibited insecticidal properties against certain pests, suggesting its potential use as a natural pesticide. This application aligns with the increasing demand for environmentally friendly agricultural practices .

Synthesis and Derivatives

The synthesis of Amorfrutin A involves several chemical reactions, including prenylation of phenolic compounds. Derivatives of this compound are being explored for enhanced biological activity and stability. For instance, modifications to the side chains have been shown to improve its anticancer efficacy while maintaining low toxicity levels .

Case Studies

Mécanisme D'action

Amorfrutin A exerts its effects primarily through the modulation of PPARγ. It inhibits the activation of nuclear factor kappa B (NF-κB) by suppressing tumor necrosis factor-alpha (TNF-α)-induced degradation of inhibitor of kappa B alpha (IκBα), p65 nuclear translocation, and DNA-binding activity of NF-κB . This leads to anti-inflammatory and antidiabetic effects.

Comparaison Avec Des Composés Similaires

Amorfrutin A est comparé à d'autres membres de la famille des amorfrutines, comme Amorfrutin B et Amorfrutin C. Ces composés partagent des structures similaires mais diffèrent par leurs motifs de substitution et leurs activités biologiques . Par exemple, Amorfrutin B est également un modulateur puissant du PPARγ mais a des effets différents sur l'inflammation et la fonction mitochondriale . Amorfrutin C présente un substituant prényle supplémentaire en position C5, ce qui modifie son activité biologique .

Composés similaires

- Amorfrutin B

- Amorfrutin C

- Amorfrutin H

- Amorfrutin E

Ces composés présentent des similitudes structurelles avec Amorfrutin A mais présentent des activités biologiques et des potentiels thérapeutiques uniques .

Activité Biologique

2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid, also known as Cajaninstilbene acid, is a compound derived from the plant species Cajanus cajan (pigeon pea). This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The following sections will explore the synthesis, biological activities, and relevant case studies related to this compound.

- Molecular Formula : C21H22O4

- Molecular Weight : 338.40 g/mol

- CAS Number : 87402-84-4

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Research indicates various synthetic pathways that can yield this compound with high purity and yield .

Antioxidant Activity

Research has shown that Cajaninstilbene acid exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in biological systems. A study demonstrated that this compound effectively inhibited lipid peroxidation in rat liver homogenates, suggesting its potential as a therapeutic agent against oxidative damage .

Anti-inflammatory Effects

Cajaninstilbene acid has been reported to possess anti-inflammatory properties. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential role in managing inflammatory diseases .

Anticancer Properties

Several studies have investigated the anticancer effects of this compound. For instance:

- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., breast cancer MCF7 cells) showed that this compound induces apoptosis and inhibits cell proliferation through the regulation of apoptotic pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 25 | Induction of apoptosis via caspase activation |

| HeLa | 30 | Inhibition of cell cycle progression |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential application in treating infections .

Case Studies

- In Vivo Studies : An animal model study demonstrated that administration of Cajaninstilbene acid significantly reduced tumor size in mice implanted with cancer cells. This study supports its potential as an adjunct therapy in cancer treatment .

- Human Clinical Trials : Preliminary clinical trials are underway to evaluate the safety and efficacy of this compound in human subjects with chronic inflammatory conditions. Early results indicate promising outcomes regarding symptom relief and quality of life improvements .

Propriétés

IUPAC Name |

2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-(2-phenylethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-14(2)9-12-17-18(25-3)13-16(19(20(17)22)21(23)24)11-10-15-7-5-4-6-8-15/h4-9,13,22H,10-12H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNFTPUIYFUXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591701 | |

| Record name | 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-(2-phenylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80489-90-3 | |

| Record name | 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-(2-phenylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.